

# Application Notes and Protocols for Spin-Coating High-Quality MAPbl₃ Layers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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#### Introduction

**Methylammonium** lead iodide (CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> or MAPbI<sub>3</sub>) is a hallmark hybrid organic-inorganic perovskite material extensively studied for its remarkable optoelectronic properties. Its high absorption coefficient, tunable bandgap, and long charge carrier diffusion lengths make it an exceptional candidate for applications in photovoltaics, specifically perovskite solar cells (PSCs). The quality of the MAPbI<sub>3</sub> thin film is paramount to device performance, with characteristics like uniformity, crystal grain size, and defect density being critical factors. Spincoating is a widely adopted, solution-based laboratory technique for depositing MAPbI<sub>3</sub> films due to its simplicity and low cost.

This document provides detailed protocols and comparative data for fabricating high-quality MAPbl<sub>3</sub> layers via spin-coating, targeting researchers and scientists in materials science and related fields. The focus is on two primary methodologies: the one-step and the two-step deposition processes, including common enhancement strategies like solvent and anti-solvent engineering.

#### Core Methodologies for MAPbl<sub>3</sub> Deposition

• One-Step Spin-Coating: In this method, the precursors, **methylammonium** iodide (MAI) and lead iodide (PbI<sub>2</sub>), are co-dissolved in a suitable solvent to form a single precursor solution. This solution is then spin-coated onto a substrate. The crystallization process is often rapid and can be difficult to control, but techniques like anti-solvent dripping have been developed to manage nucleation and crystal growth effectively.[1][2]



• Two-Step Sequential Spin-Coating: This approach involves the sequential deposition of the precursor layers.[1] First, a layer of PbI<sub>2</sub> is deposited by spin-coating a PbI<sub>2</sub> solution.[3][4] This is followed by a second spin-coating step using a solution of MAI, which then reacts with the underlying PbI<sub>2</sub> film to form the MAPbI<sub>3</sub> perovskite.[3][4][5] This method allows for better control over the film morphology and crystallization process.[1]

### **Data Presentation: Spin-Coating Parameters**

The following table summarizes various published protocols for MAPbI<sub>3</sub> film deposition, providing a comparative overview of key experimental parameters.



Method	Precursor( s) & Concentra tion	Solvent(s)	Spin- Coating Parameter s	Anti- Solvent & Applicatio n	Annealing	Reference / Key Finding
One-Step	1.35 M MAPbl₃ (MAI & Pbl₂)	DMF / DMSO (9:1 v/v)	2000 rpm for 5s, then 4000 rpm for 20s	Toluene (130 μL) dripped at 10s	100°C for 10 min	High- quality film with PCE of 19.7%. [6]
One-Step	MAI:PbI₂ (1:1.2 molar ratio)	DMF / DMSO	Not Specified	An anti- solvent is added during spin coating.	90, 100, 110, 120°C	Optimal annealing temperatur e found to be 110°C for uniform crystal growth.[2] [7]
One-Step	691.5mg Pbl <sub>2</sub> , 238.5mg MAI in 1.0515 mL solvent	DMF / DMSO	4500 rpm for 30s	Poured onto the sample at 25s	110°C for 1 hr	Anti- solvent engineerin g is a facile way to tune nucleation for high- quality films.[8]
One-Step (No Anneal)	553.2mg Pbl <sub>2</sub> , 190.8mg MAI in 1 mL solvent	DMAc or DMF	2000 rpm for 15s, then 4000 rpm for 25s	Toluene dripped at 15s	Dried in glovebox for 20 min (Room Temp)	Clarifies the mechanism of solvent engineerin g in controlling room-



						temperatur e crystallizati on.[9]
Two-Step	Step 1: 461 mg/mL Pbl <sub>2</sub> Step 2: 40 mg/mL MAI	Step 1: DMFStep 2: Isopropano I (IPA)	Step 1: Not SpecifiedSt ep 2: 1000 rpm	None	Step 1: 100°C for 5 minStep 2: None	Allows for in-situ observatio n of the five consecutiv e steps of film formation.
Two-Step	Step 1: 1M Pbl <sub>2</sub> Step 2: 0.038– 0.063 M MAI	Step 1: Not SpecifiedSt ep 2: 2- propanol	Step 1: Not SpecifiedSt ep 2: MAI solution loaded for 20s, then spun	None	Step 1: 40°C for 3 min & 100°C for 5 minFinal: 100°C for 5 min	Procedure for forming MAPbl <sub>3</sub> cuboids. [10]
Two-Step (Spinning- SSD)	Step 1: 1M Pbl <sub>2</sub> Step 2: 0.24M MAI	Step 1: DMFStep 2: Isopropano I (IPA)	Step 1: Not SpecifiedSt ep 2: 4000 rpm for 30sPre- wetting & Rinsing steps included	None (IPA used for pre-wetting and rinsing)	Step 1: 70°CFinal: Not specified	Complete spin-coating process improves reproducibi lity and film quality.[11]

# **Experimental Protocols**

# Protocol 1: One-Step Spin-Coating with Anti-Solvent Engineering

#### Methodological & Application





This protocol is based on methods that utilize a single precursor solution and an anti-solvent to induce rapid, uniform crystallization.[6][8]

- 1. Precursor Solution Preparation: a. Prepare a 1.35 M MAPbl₃ precursor solution by dissolving MAI and Pbl₂ in a 1:1 molar ratio in a mixed solvent of N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) with a volume ratio of 9:1.[6] b. Stir the solution on a hot plate at approximately 60-70°C for at least 2 hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) until the solutes are fully dissolved. c. Before use, cool the solution to room temperature and filter it through a 0.22 μm PTFE syringe filter.
- 2. Substrate Preparation: a. Prepare substrates (e.g., FTO-coated glass) by sequential cleaning. This typically involves ultrasonication in a series of solvents such as detergent solution, deionized water, acetone, and isopropanol, for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-Ozone for 15 minutes immediately before spin-coating to ensure a hydrophilic surface.
- 3. Spin-Coating and Film Deposition: a. Transfer the cleaned substrate into a nitrogen-filled glovebox. b. Dispense approximately 40-80  $\mu$ L of the filtered MAPbI $_3$  precursor solution onto the center of the substrate. c. Immediately start the spin-coating program: i. A first step at 2000 rpm for 5 seconds with a ramp-up of 2 seconds.[6] ii. A second step at 4000 rpm for 20 seconds.[6] d. At the 10th second of the total spin time (during the second step), dynamically dispense 130  $\mu$ L of an anti-solvent (e.g., Toluene) onto the center of the spinning substrate.[6]
- 4. Annealing: a. Immediately after spin-coating, transfer the substrate onto a preheated hotplate inside the glovebox. b. Anneal the film at 100°C for 10 minutes.[6] c. After annealing, allow the film to cool down to room temperature. The film should have a uniform, dark brownblack appearance.

#### **Protocol 2: Two-Step Sequential Spin-Coating**

This protocol is adapted from sequential deposition methods where the PbI<sub>2</sub> and MAI layers are deposited separately.[3][4][10][11]

1. Precursor Solutions Preparation: a. Pbl<sub>2</sub> Solution (1 M): Dissolve 461 mg of Pbl<sub>2</sub> in 1 mL of DMF. Stir on a hotplate at 70°C for at least 2 hours in an inert atmosphere.[4][11] b. MAI







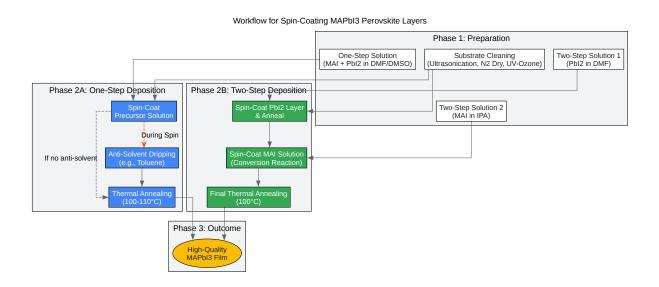
Solution (40 mg/mL): Dissolve 40 mg of MAI in 1 mL of isopropanol (IPA). Stir at room temperature until fully dissolved.[4]

- 2. Substrate Preparation: a. Follow the same substrate cleaning and preparation procedure as described in Protocol 1.
- 3. Step 1: Pbl<sub>2</sub> Deposition: a. Inside a glovebox, preheat the substrate to  $70^{\circ}$ C. b. Dispense ~40 µL of the hot Pbl<sub>2</sub> solution onto the substrate. c. Spin-coat at 4000 rpm for 30 seconds. d. Dry the resulting Pbl<sub>2</sub> film on a hotplate at  $70-100^{\circ}$ C for 5-10 minutes.[4][10] The film should appear uniformly yellow.
- 4. Step 2: Conversion to MAPbl<sub>3</sub>: a. Allow the Pbl<sub>2</sub>-coated substrate to cool to room temperature. b. Dispense ~200  $\mu$ L of the MAI solution onto the static Pbl<sub>2</sub> film to cover the entire surface. c. Immediately begin spinning at 1000-4000 rpm for 30 seconds.[4][11] As the MAI solution interacts with the Pbl<sub>2</sub> film, its color will change from yellow to dark brown/black, indicating the formation of the perovskite structure.
- 5. Annealing: a. Transfer the substrate to a hotplate set at 100°C and anneal for 5-10 minutes to remove residual solvent and complete the crystallization process.[10] b. Let the film cool down to room temperature before further characterization or device fabrication.

#### **Visualized Workflow**

The following diagram illustrates the generalized workflows for both the one-step and two-step spin-coating processes for MAPbI<sub>3</sub> thin film fabrication.





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Caption: General workflow for one-step and two-step MAPbl<sub>3</sub> spin-coating.

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- To cite this document: BenchChem. [Application Notes and Protocols for Spin-Coating High-Quality MAPbl<sub>3</sub> Layers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206745#spin-coating-protocols-for-high-quality-mapbi3-layers]

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